DEANO
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Overview
Description
Preparation Methods
The synthesis of diethylamine dinitric oxide adduct typically involves the reaction of diethylamine with nitric oxide under controlled conditions. One common method is to react diethylamine with sodium nitrite in the presence of an acid, such as hydrochloric acid, to form the desired adduct . The reaction conditions, including temperature and pH, are carefully controlled to ensure the formation of the adduct. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to obtain the compound in high purity .
Chemical Reactions Analysis
DEANO undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. In oxidation reactions, the compound can release nitric oxide, which can further react with other molecules . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of an oxidizing agent, the compound may release nitric oxide and form diethylamine as a byproduct .
Scientific Research Applications
DEANO has numerous scientific research applications. In chemistry, it is used as a nitric oxide donor to study the effects of nitric oxide on various chemical reactions and processes . In biology, it is used to investigate the role of nitric oxide in cellular signaling, immune response, and neurotransmission . In medicine, the compound is studied for its potential therapeutic applications, including its use as a vasodilator and antimicrobial agent . In industry, it is used in the development of nitric oxide-based formulations for various applications, such as hand sanitizers and antimicrobial coatings .
Mechanism of Action
The mechanism of action of diethylamine dinitric oxide adduct involves the release of nitric oxide under physiological conditions. Nitric oxide is a signaling molecule that can diffuse into cells and interact with various molecular targets, including enzymes and receptors . One of the primary targets of nitric oxide is the enzyme guanylate cyclase, which is activated by nitric oxide to produce cyclic guanosine monophosphate (cGMP) . cGMP is a second messenger that mediates various physiological effects, including vasodilation and neurotransmission . The release of nitric oxide from diethylamine dinitric oxide adduct can also modulate immune response and inhibit the growth of bacteria and viruses .
Comparison with Similar Compounds
Similar compounds include spermine NONOate, diethylamine NONOate, and proline NONOate . These compounds differ in their chemical structure and the rate at which they release nitric oxide . DEANO is unique in its ability to release nitric oxide under mild physiological conditions, making it particularly useful for biological and medical applications .
Properties
CAS No. |
92818-79-6 |
---|---|
Molecular Formula |
C4H12N2O |
Molecular Weight |
104.15 g/mol |
IUPAC Name |
N-ethylethanamine;nitroxyl |
InChI |
InChI=1S/C4H11N.HNO/c1-3-5-4-2;1-2/h5H,3-4H2,1-2H3;1H |
InChI Key |
UOWHQKQTGZCVNP-UHFFFAOYSA-N |
SMILES |
CCNCC.N=O |
Canonical SMILES |
CCNCC.N=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(N,N-diethylamino)-diazenolate-2-oxide diethylamine dinitric oxide adduct |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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